2-methyl-5-nitro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
“2-methyl-5-nitro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs . The compound also includes a thiazole ring, a heterocycle that consists of sulfur and nitrogen . Thiazole rings are known for their versatility in the development of various drugs and biologically active agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized by combining thiazole and sulfonamide groups . These groups are known for their antibacterial activity . The synthesis involved Friedel Craft acylation .Properties
IUPAC Name |
2-methyl-5-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-13-7-8-16(21(22)23)11-17(13)27(24,25)19-10-9-15-12-26-18(20-15)14-5-3-2-4-6-14/h2-8,11-12,19H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYCEJDLMDTDRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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